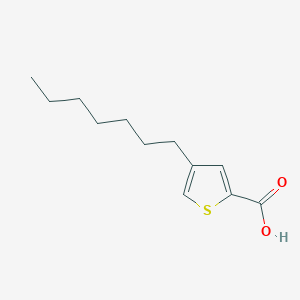
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl ring and an iodinated pyridine moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Iodination of Pyridine: The starting material, pyridine, is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield 5-iodo-pyridine.
Cyclopropanation: The iodinated pyridine is then subjected to cyclopropanation using a cyclopropylating agent, such as diazomethane or a cyclopropyl halide, under basic conditions.
Carbamate Formation: The resulting cyclopropyl-iodo-pyridine intermediate is reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodinated pyridine moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of deiodinated cyclopropyl-pyridine derivatives.
Hydrolysis: Formation of carbamic acid derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodinated pyridine ring can enhance the compound’s binding affinity to biological targets, while the cyclopropyl group can improve metabolic stability. Researchers are exploring its use in the development of novel therapeutics for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The iodinated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropyl group can fit into hydrophobic pockets, enhancing binding affinity. The carbamate ester group can undergo hydrolysis to release active intermediates that modulate biological pathways, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- [1-(5-Bromo-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Chloro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
- [1-(5-Fluoro-pyridin-2-yl)-cyclopropyl]-carbamic acid tert-butyl ester
Uniqueness
Compared to its analogs, tert-Butyl (1-(5-iodopyridin-2-yl)cyclopropyl)carbamate exhibits unique properties due to the presence of the iodine atom. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s reactivity and binding interactions. This makes it particularly valuable in applications where strong and specific interactions are required.
Properties
Molecular Formula |
C13H17IN2O2 |
|---|---|
Molecular Weight |
360.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-iodopyridin-2-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17IN2O2/c1-12(2,3)18-11(17)16-13(6-7-13)10-5-4-9(14)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
ZSFZIWCYXZKATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-Acetyl-phenyl)-piperidin-4-yl]-acetic acid ethyl ester](/img/structure/B8372780.png)







![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)


